C.I. Acid Black 94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

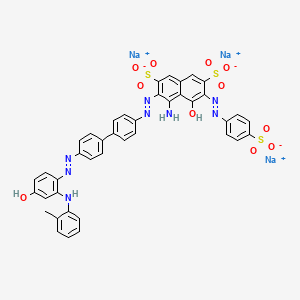

trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRUEHLEWXORDW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H29N8Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064253 | |

| Record name | C.I. Acid Black 94 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-80-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 94 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Naphthol Blue Black Dye for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Naphthol Blue Black, a versatile diazo dye with significant applications in biomedical research, diagnostics, and as a staining agent. This document outlines the chemical principles, a detailed experimental protocol for its laboratory-scale synthesis, and methods for its purification and characterization.

Introduction to Naphthol Blue Black

Naphthol Blue Black, also known as Amido Black 10B or Acid Black 1, is an anionic diazo dye valued for its strong protein-staining capabilities.[1] Its utility extends to various research applications, including the staining of proteins in electrophoresis gels (polyacrylamide and agarose) and on nitrocellulose membranes.[2] Furthermore, it finds use in histological and cytological staining, allowing for the visualization of cellular structures. The dye's high photo- and thermal stability also make it a robust tool in various analytical and diagnostic assays.[3]

The molecular structure of Naphthol Blue Black features two azo groups (-N=N-), which are responsible for its characteristic deep blue-black color. The presence of sulfonic acid groups confers water solubility to the dye.[4]

Table 1: Physicochemical Properties of Naphthol Blue Black

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [3][5] |

| Molecular Weight | 616.49 g/mol | [4][5] |

| CAS Number | 1064-48-8 | [3][5] |

| Color Index Number | 20470 | [5] |

| Appearance | Dark brown to black powder | [2] |

| Solubility | Soluble in water (blue-black solution), ethanol (dark blue solution). Slightly soluble in acetone. Insoluble in other organic solvents. | [2][6] |

| λmax | 618 nm | [5] |

Synthesis of Naphthol Blue Black: Reaction Principles

The synthesis of Naphthol Blue Black is a classic example of azo coupling, a reaction between a diazonium salt and an activated aromatic compound. The synthesis proceeds in two sequential coupling steps involving H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the central coupling component.

-

First Coupling (Acidic Conditions): p-Nitroaniline is first diazotized in an acidic medium to form the corresponding diazonium salt. This salt then undergoes an electrophilic aromatic substitution with H-acid under weakly acidic conditions. The coupling occurs at the position ortho to the amino group of the H-acid.

-

Second Coupling (Alkaline Conditions): In the second step, aniline is diazotized to form its diazonium salt. This diazonium salt is then coupled with the monoazo intermediate from the first step. Under alkaline conditions, the hydroxyl group of the H-acid moiety is activated, and the coupling occurs at the position ortho to this hydroxyl group.

The overall reaction scheme is a testament to the controlled reactivity of diazonium salts and the influence of pH on the regioselectivity of the coupling reaction on a bifunctional molecule like H-acid.

Experimental Protocol

This protocol details the laboratory-scale synthesis of Naphthol Blue Black. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials and Reagents

-

p-Nitroaniline

-

Aniline

-

H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

Step-by-Step Synthesis Procedure

Part 1: First Diazotization and Coupling (Acidic Conditions)

-

Diazotization of p-Nitroaniline:

-

In a 500 mL beaker, add 7.2 g of p-nitroaniline to 200 mL of water.

-

While stirring, slowly add 22 g of 30% hydrochloric acid. Heat the mixture to 70 °C to achieve complete dissolution.

-

Cool the solution to 0-3 °C in an ice bath.

-

In a separate beaker, prepare a solution of 3.6 g of sodium nitrite in 10 mL of water.

-

Slowly add the sodium nitrite solution to the cold p-nitroaniline hydrochloride solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 15 minutes. The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper (turns blue).

-

-

First Coupling Reaction:

-

In a 1 L beaker, dissolve a molar equivalent of H-acid in water with the aid of sodium carbonate to form a solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution of p-nitroaniline to the H-acid solution with vigorous stirring.

-

Maintain the temperature below 10 °C and ensure the reaction mixture remains weakly acidic.

-

Continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The formation of a reddish-colored monoazo compound will be observed.

-

Part 2: Second Diazotization and Coupling (Alkaline Conditions)

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve a molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar equivalent of a concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir for 15-20 minutes until the diazotization is complete (positive starch-iodide test).

-

-

Second Coupling Reaction:

-

To the reaction mixture containing the monoazo compound from Part 1, add sodium carbonate or sodium hydroxide solution to make the solution distinctly alkaline.

-

Cool the mixture to 0-5 °C.

-

Slowly add the freshly prepared cold diazonium salt solution of aniline to the alkaline solution of the monoazo intermediate with constant stirring.

-

Maintain the temperature below 10 °C. A color change to a deep blue-black will indicate the formation of Naphthol Blue Black.

-

Continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Purification of Naphthol Blue Black

-

Salting Out: Add sodium chloride to the final reaction mixture to precipitate the dye.

-

Filtration: Filter the precipitated dye using a Buchner funnel.

-

Washing: Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified Naphthol Blue Black dye in an oven at a controlled temperature (e.g., 60-80 °C).

Data Presentation

Table 2: Characterization Data of Synthesized Naphthol Blue Black

| Parameter | Expected Result |

| Appearance | Dark brown to black crystalline powder |

| Yield | 70-85% (typical) |

| Purity (by UV-Vis) | Dye content ≥ 80% |

| λmax (in water) | ~618 nm |

| FT-IR (cm⁻¹) | Characteristic peaks for -OH, -NH₂, -N=N-, SO₃H, and aromatic C-H, C=C stretching. |

Visualizations

Synthesis Pathway

References

Spectroscopic analysis of C.I. Acid Black 94

A Spectroscopic Guide to C.I. Acid Black 94

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Spectroscopic Analysis of this compound

Introduction

This compound is a synthetic, water-soluble trisazo dye used extensively in industrial applications, particularly for dyeing materials like wool, silk, and leather.[1][2] Its complex aromatic structure and high solubility, imparted by multiple sulfonate groups, make it a subject of interest for analytical characterization, quality control, and in studies investigating the degradation pathways of azo dyes in environmental remediation.[1] A multi-faceted spectroscopic approach is essential for the comprehensive analysis of its chemical structure and purity.

This guide provides a detailed overview of the primary spectroscopic techniques used to analyze this compound, complete with expected data and standardized experimental protocols.

Compound Identification:

| Property | Value | Reference |

|---|---|---|

| C.I. Name | Acid Black 94 | [2] |

| C.I. Number | 30336 | [2] |

| CAS Number | 6358-80-1 | [1][2][3] |

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [2][3] |

| Molecular Weight | 974.88 g/mol | [2][3] |

| Chemical Class | Trisazo Dye |[2] |

Chemical Structure and Spectroscopic Relevance

The intricate structure of this compound contains multiple chemical motifs that are interrogated by different spectroscopic methods. The key is to use a combination of techniques to build a complete analytical profile.[1]

-

Chromophores (Azo and Aromatic Systems): The three azo groups (-N=N-) connecting extensive aromatic systems (naphthalene and phenyl rings) form a large conjugated π-system. This system is responsible for the dye's strong absorption of light in the visible spectrum, which is analyzed by UV-Vis spectroscopy.[1]

-

Functional Groups: The molecule contains hydroxyl (-OH), secondary amine (-NH-), and sulfonate (-SO₃⁻) groups. These groups have characteristic vibrational frequencies that are readily identified by FT-IR spectroscopy.[1]

-

Molecular Mass and Ionic State: As a large, non-volatile salt, its molecular weight is best confirmed using soft-ionization mass spectrometry techniques.[1] The multiple sulfonate groups mean it will typically be analyzed in negative ion mode.[4][5]

-

Proton and Carbon Environments: The unique chemical environment of each hydrogen and carbon atom in the structure can be mapped using Nuclear Magnetic Resonance (NMR), although the complexity of the molecule makes full assignment challenging.[1]

Spectroscopic Analysis Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the dye's absorbance spectrum and quantify its concentration in solution. The extensive conjugation results in strong absorption in the visible range. While specific spectral data for this compound is not widely published, analogous black azo dyes show a broad absorption peak across the visible spectrum, with a maximum absorption wavelength (λmax) typically between 570 and 620 nm.[6]

Expected UV-Vis Data Summary

| Parameter | Expected Value/Range | Rationale |

|---|---|---|

| λmax | 570 - 620 nm | Corresponds to π→π* transitions in the extensive conjugated azo-aromatic system. |

| Appearance | Broad absorption band | Multiple overlapping electronic transitions contribute to the black color. |

Detailed Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Use a spectral grade solvent in which the dye is soluble and that is transparent in the visible region (e.g., deionized water, methanol).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 100 mg/L).

-

Working Solution Preparation: Prepare a dilute working solution from the stock to ensure the maximum absorbance is within the instrument's linear range (typically < 1.0 AU). A concentration of 5 x 10⁻⁵ M is often suitable.[7]

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction across the desired wavelength range.

-

Sample Measurement: Rinse and fill a cuvette with the dye working solution. Place it in the spectrophotometer.

-

Spectral Acquisition: Scan the sample across a wavelength range of 250–700 nm to capture both UV and visible absorptions.[7] Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

|---|---|---|

| 3500 - 3200 | O-H and N-H stretching (broad) | Phenolic -OH and secondary amine -NH groups, potential H-bonding.[8] |

| 3100 - 3000 | Aromatic C-H stretching | Phenyl and naphthalene rings. |

| ~1620 | Aromatic C=C stretching | Phenyl and naphthalene rings. |

| ~1500 | N=N stretching (azo group) | Azo linkages (often weak or masked by aromatic signals). |

| 1260 - 1150 | S=O asymmetric stretching | Sulfonate group (-SO₃⁻). |

| 1080 - 1000 | S=O symmetric stretching | Sulfonate group (-SO₃⁻). |

Detailed Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

-

Sample Preparation: Weigh approximately 1-2 mg of the dry this compound powder.[9]

-

Grinding: Add the sample to an agate mortar containing ~150 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[9][10]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.[9]

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for detailed structural elucidation. However, for a molecule as large and complex as this compound, the ¹H and ¹³C spectra will be very complex with many overlapping signals. Specific NMR studies on this compound are not extensively published.[1] Its primary use would be to confirm the presence of key structural motifs (like aromatic regions) and to identify major impurities in commercial preparations, often after separation.[11]

Expected NMR Data Summary

| Nucleus | Chemical Shift (δ ppm) Range | Corresponding Structural Feature |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons on the naphthalene and phenyl rings.[1] |

| ¹H | > 9.0 (broad) | Phenolic -OH and amine -NH protons (exchangeable). |

| ¹H | ~2.2 | Methyl (-CH₃) protons on the o-tolyl group. |

| ¹³C | 110 - 160 | Aromatic carbons. |

Detailed Experimental Protocol: ¹H NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the dye is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for sulfonated dyes but will cause exchangeable -OH and -NH protons to disappear from the spectrum.

-

Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Parameters should be optimized, but typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound. Due to the dye's high polarity, large mass, and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.[5] ESI is particularly well-suited for ionic compounds like sulfonated dyes and is often coupled with liquid chromatography (LC) for the analysis of mixtures.[4]

Expected Mass Spectrometry Data Summary

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | |

| Exact Mass | 974.0811 g/mol | Mass of the neutral molecule without sodium ions.[3] |

| Observed Ions (ESI⁻) | [M-3Na+2H]⁻, [M-2Na+H]²⁻/2, [M-Na]³⁻/3 | In negative ion mode, expect multiply charged ions due to the three sulfonate groups.[5] |

Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable mobile phase, such as a water/methanol or water/acetonitrile mixture.

-

Chromatography (Optional but Recommended): Use a reversed-phase C18 HPLC column to separate the dye from impurities before it enters the mass spectrometer. A gradient elution with a mobile phase containing a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is common.[12]

-

Ionization: Introduce the sample into an ESI source. A negative ion mode is required for analyzing sulfonated dyes.[4][13]

-

MS Parameters:

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 100-1500). High-resolution mass analyzers like TOF or Orbitrap are preferred for accurate mass determination.

-

Data Analysis: Identify the molecular ion peaks corresponding to the various deprotonated and desodiated species of the dye.

Integrated Analytical Workflow

A comprehensive analysis of a this compound sample involves a logical sequence of steps, often beginning with separation and followed by a suite of spectroscopic techniques for unambiguous identification and characterization.

Conclusion

The thorough characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms its chromophoric properties, FT-IR provides a fingerprint of its functional groups, mass spectrometry validates its molecular weight, and NMR offers deep structural insights. Adherence to detailed experimental protocols is critical for obtaining high-quality, reproducible data essential for research, quality control, and regulatory purposes. This integrated approach ensures a complete and accurate understanding of this complex industrial dye.

References

- 1. This compound | 6358-80-1 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C41H29N8Na3O11S3 | CID 135853649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem-agilent.com [chem-agilent.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Acid Black 94 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Black 94

Acid Black 94 (C.I. 30336; CAS No. 6358-80-1) is a complex trisazo dye with a high molecular weight (974.88 g/mol ) and multiple sulfonic acid groups.[1] These structural features contribute significantly to its high solubility in aqueous solutions.[1] It is primarily used in the dyeing of materials such as leather, wool, silk, and nylon.[1] In a research context, its complex aromatic structure and high water solubility make it a model compound for studying the efficacy of various wastewater treatment technologies.[1] While not typically associated with direct pharmaceutical applications, understanding its solubility in organic solvents is crucial for any non-aqueous experimental setups or formulations.

Solubility of Acid Dyes in Organic Solvents

The solubility of acid dyes, such as Acid Black 94, is largely dictated by their molecular structure. The presence of polar groups like sulfonic acid (–SO₃H) makes them highly soluble in polar solvents, particularly water.[1] Conversely, their solubility in non-polar organic solvents is generally limited. For a related compound, Acid Black 1, qualitative solubility data indicates it is soluble in ethanol, slightly soluble in acetone, and insoluble in other organic solvents.[2][3] This suggests that Acid Black 94 may exhibit similar behavior in common organic solvents.

Qualitative Solubility Data

Based on information for the related compound, Acid Black 1, the expected qualitative solubility for Acid Black 94 is summarized below. It is crucial to note that this is an estimation and empirical testing is required for precise characterization.

| Organic Solvent | Expected Qualitative Solubility |

| Ethanol | Soluble |

| Acetone | Slightly Soluble |

| Other Non-polar Organic Solvents | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/L or mg/mL), a systematic experimental approach is necessary. The following protocol outlines a reliable method using UV-Vis spectrophotometry, a common and accessible technique in most research laboratories.

Materials and Equipment

-

Acid Black 94 powder

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes

-

UV-Vis spectrophotometer and cuvettes

-

Syringe filters (0.45 µm or smaller)

-

Vortex mixer and shaker (or magnetic stirrer)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Acid Black 94 powder and add it to a known volume of the desired organic solvent in a sealed container (e.g., a centrifuge tube or a glass vial with a screw cap).

-

Agitate the mixture vigorously using a vortex mixer and then place it on a shaker or with a magnetic stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette. To ensure all particulate matter is removed, pass the supernatant through a syringe filter.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Acid Black 94 of a known concentration in the same organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Black 94 in the specific solvent using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Determination of Unknown Concentration:

-

The filtered supernatant from the saturated solution will likely be too concentrated for an accurate absorbance reading. Therefore, perform a precise dilution of the supernatant with the same organic solvent.

-

Measure the absorbance of the diluted supernatant at λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the quantitative solubility of Acid Black 94 in the tested organic solvent at the experimental temperature.

-

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of dye solubility.

Signaling Pathways and Relevance in Drug Development

Acid Black 94 is not known to be directly involved in biological signaling pathways. Its primary application is as a colorant.[4][5] However, in the broader context of drug development, understanding the solubility of complex organic molecules is fundamental. For instance, poor solubility of a drug candidate in both aqueous and organic media can pose significant challenges for formulation and bioavailability. While Acid Black 94 is not a therapeutic agent, the principles and methodologies used to assess its solubility are directly transferable to the characterization of potential drug compounds.

Conclusion

This technical guide has provided an overview of the solubility of Acid Black 94 in organic solvents. While specific quantitative data is scarce, a detailed experimental protocol has been presented to enable researchers to determine these values accurately. The provided workflow and discussion on the relevance of solubility studies in a broader research context aim to equip scientists and professionals in drug development with the necessary information to effectively work with this and similar compounds. The principles outlined here are fundamental to physical chemistry and are broadly applicable in diverse research and development settings.

References

- 1. science.valenciacollege.edu [science.valenciacollege.edu]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to C.I. Acid Black 94 (CAS Number: 6358-80-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Acid Black 94, a trisazo dye used primarily in the textile and leather industries. This document consolidates key chemical and physical data, outlines relevant experimental protocols, and presents logical workflows for its analysis and degradation.

Chemical and Physical Properties

This compound is a complex water-soluble dye. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6358-80-1 | [1][2][3] |

| C.I. Name | Acid Black 94 | [1][2][3] |

| C.I. Number | 30336 | [3] |

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2][3] |

| Molecular Weight | 974.88 g/mol | [1][2][3] |

| IUPAC Name | trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | [1] |

| Synonyms | Acid Black B, Acid Black NT | [3] |

| Appearance | Bluish-black powder | [3] |

| Solubility | Soluble in water. | [3] |

| Class | Trisazo | [3] |

Safety and Handling

While specific comprehensive toxicological data for this compound is limited, general safety precautions for azo dyes should be followed. Azo dyes as a class can pose environmental and health concerns due to their persistence and the potential formation of carcinogenic aromatic amines upon reductive cleavage of the azo bonds (-N=N-).

| Safety Aspect | Recommendation |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. In case of dust formation, use a certified respirator. |

| Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing and reducing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment. |

This information is a general guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used.

Experimental Protocols

Quantification by UV-Visible Spectroscopy

This protocol outlines the determination of this compound concentration in an aqueous solution.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 10, 5, 1 mg/L) by serial dilution.

-

-

Spectrophotometric Analysis:

-

Using a UV-Visible spectrophotometer, scan the absorbance of one of the standard solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution and a blank (deionized water).

-

-

Calibration Curve and Quantification:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

The curve should be linear and pass through the origin, following the Beer-Lambert law.

-

Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This generalized protocol can be adapted to assess the purity of this compound and to quantify it in complex mixtures.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the dye in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Suggested Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often effective for separating azo dyes. A starting point could be a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of the dye and potentially a secondary wavelength to monitor for impurities.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity of the dye can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dye powder with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

FT-IR Analysis:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Spectral Interpretation:

-

Characteristic peaks for azo dyes include N=N stretching (around 1450-1630 cm⁻¹), as well as absorptions corresponding to aromatic rings, sulfonate groups (SO₃), hydroxyl (-OH), and amine (-NH) groups.

-

Wastewater Treatment by Electrocoagulation

This protocol describes a lab-scale method for the removal of this compound from water.

-

Experimental Setup:

-

Use a beaker containing a known volume and concentration of the dye solution.

-

Introduce two parallel electrodes (e.g., aluminum or iron) connected to a DC power supply.

-

Add a supporting electrolyte (e.g., NaCl) to increase conductivity.

-

-

Procedure:

-

Adjust the initial pH of the dye solution to an optimal range (often acidic for Fenton-based processes, but can vary for electrocoagulation).

-

Apply a constant current density and begin stirring the solution.

-

Take samples at regular intervals to be analyzed for color removal (using UV-Vis spectroscopy) and/or total organic carbon (TOC).

-

-

Analysis:

-

Monitor the decrease in absorbance at the λmax to determine the percentage of color removal over time.

-

Analyze the TOC to assess the extent of mineralization of the dye.

-

Mandatory Visualizations

Logical Relationship: Identification of this compound

Caption: Chemical Identity of this compound.

Experimental Workflow: HPLC Purity Analysis

Caption: HPLC Workflow for Purity Assessment.

Experimental Workflow: Wastewater Treatment by Electrocoagulation

References

Naphthol Blue Black: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Properties, Applications, and Experimental Protocols

Naphthol Blue Black, also known by its synonyms Amido Black 10B and Acid Black 1, is a diazo dye with significant applications in biochemical research, particularly in the visualization and quantification of proteins. Its strong affinity for the peptide backbone makes it an invaluable tool for staining proteins on electrophoresis gels and blotting membranes. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its emerging applications in pharmaceutical analysis.

Core Physicochemical Properties

Naphthol Blue Black is characterized by a complex aromatic structure, which is responsible for its deep blue-black color. The presence of sulfonic acid groups confers its acidic nature and water solubility. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [1][2][3][4] |

| Molecular Weight | 616.49 g/mol | [1][3][4] |

| CAS Number | 1064-48-8 | [2][3][4] |

| Appearance | Dark brown to black powder | [2] |

| Maximum Absorption (λmax) | 618 nm | |

| Solubility in Water | 10 g/L (at 25 °C) | [5] |

Applications in Research and Drug Development

The primary application of Naphthol Blue Black in a research setting is as a stain for total protein detection. It is widely used in the following techniques:

-

Staining of Polyacrylamide and Agarose Gels: After protein separation by gel electrophoresis, Naphthol Blue Black is used to visualize the protein bands.[1][5] The detection sensitivity is approximately 20% of that of Coomassie Brilliant Blue R250.[5]

-

Staining of Nitrocellulose and PVDF Membranes: In Western blotting, Naphthol Blue Black can be used to stain proteins transferred to membranes, allowing for the verification of transfer efficiency before subsequent immunodetection steps.[1][6] It is particularly useful for protein sequencing and in situ cleavage of proteins due to the mild staining and destaining conditions that minimize protein extraction.

-

Pharmaceutical Analysis: A notable application in drug development is its use in a spectrophotometric method for the quantification of ACE inhibitors, such as perindopril erbumine, in pharmaceutical formulations.[7] This is achieved by forming an ion-pair association complex between the drug and the dye.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide standardized protocols for the use of Naphthol Blue Black in protein staining.

Staining Proteins on Polyacrylamide or Agarose Gels

This protocol is suitable for the general visualization of proteins separated by electrophoresis.

Materials:

-

Staining Solution: 0.1% (w/v) Naphthol Blue Black in 7% (v/v) acetic acid.

-

Destaining Solution: 7% (v/v) acetic acid.

Procedure:

-

Fixation (Recommended): After electrophoresis, fix the proteins in the gel.

-

Staining: Immerse the gel in the staining solution for a minimum of 2 hours at room temperature with gentle agitation.[1][5]

-

Destaining: Transfer the gel to the destaining solution. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.[1][5]

Caption: Workflow for staining proteins on polyacrylamide or agarose gels.

Staining Proteins on Nitrocellulose or PVDF Membranes

This protocol is designed for staining proteins after transfer in Western blotting procedures.

Materials:

-

Staining Solution: 0.1% (w/v) Naphthol Blue Black in a solution containing 10% (v/v) methanol and 2% (v/v) acetic acid.

-

Destaining Solution: A solution containing 50% (v/v) methanol and 7% (v/v) acetic acid.

Procedure:

-

Washing: After protein transfer, wash the membrane with deionized water.

-

Staining: Immerse the membrane in the staining solution for 15-30 minutes.[2]

-

Destaining: Quickly transfer the membrane to the destaining solution and agitate for 5-10 minutes, or until the protein bands are clearly visible.[2]

-

Rinsing and Storage: Rinse the destained membrane with deionized water and allow it to air dry or store it in deionized water.

Caption: Workflow for staining proteins on nitrocellulose or PVDF membranes.

Concluding Remarks

Naphthol Blue Black remains a staple reagent in molecular biology and biochemistry laboratories due to its reliability and ease of use for total protein staining. While other staining methods with higher sensitivity are available, the straightforward protocols and cost-effectiveness of Naphthol Blue Black ensure its continued relevance. Furthermore, its application in pharmaceutical quality control highlights its versatility beyond fundamental research, making it a valuable tool for scientists and drug development professionals alike.

References

- 1. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. discofinechem.com [discofinechem.com]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

Purity Analysis of Commercial C.I. Acid Black 94: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Black 94 (CAS No. 6358-80-1), a trisazo acid dye, finds application in various industrial processes, including the dyeing of leather, wool, silk, and nylon.[1][2] Given its use in materials that may come into contact with biological systems, a thorough understanding of its purity profile is critical for researchers, scientists, and professionals in drug development. Commercial dyes are seldom pure compounds; they are technical mixtures containing the main component, isomers, by-products of synthesis, and other impurities.[1] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound, drawing upon established techniques for this and structurally related acid dyes.

Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Acid Black 94 |

| C.I. Number | 30336 |

| CAS Number | 6358-80-1 |

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃[2] |

| Molecular Weight | 974.88 g/mol [2] |

| Molecular Structure | Trisazo class[2] |

Common Impurities in Commercial Acid Dyes

The manufacturing process of this compound involves a multi-step diazotization and coupling process.[2] This synthesis can lead to the formation of various impurities, which may include:

-

Isomers: Positional isomers of the main dye component.

-

Starting Materials: Unreacted intermediates from the synthesis process.

-

By-products: Compounds formed from side reactions during synthesis.

-

Inorganic Salts: Residual salts from the manufacturing and purification processes.

The presence and concentration of these impurities can vary between different commercial batches and manufacturers, potentially impacting the dye's properties and its suitability for specific applications.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of acid dyes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the main dye component and its organic impurities.

This protocol is a general method adaptable for the analysis of this compound, based on methods used for similar acid dyes.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to separate components with a wide range of polarities.

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or an ammonium acetate buffer).

-

Solvent B: Acetonitrile or methanol with the same modifier.

-

-

Gradient Program (Illustrative):

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Diode-array detection allows for the acquisition of UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. The detection wavelength should be set at the maximum absorbance of this compound and also monitored at other wavelengths to detect impurities with different spectral properties.

-

Accurately weigh a known amount of the commercial this compound dye powder.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

The purity of the dye is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound would be required to create a calibration curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for a rapid estimation of the dye content but is less specific than HPLC as it does not separate the main component from spectrally similar impurities.

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Solvent: A solvent in which the dye is stable and follows the Beer-Lambert law (e.g., deionized water or a buffered solution).

-

Procedure:

-

Prepare a stock solution of the commercial dye with a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a solution of the unknown commercial sample with a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

Determine the concentration of the dye in the sample from the calibration curve. The purity can be estimated by comparing this concentration to the weighed concentration.

-

Data Presentation

Table 1: Illustrative HPLC Purity Analysis Data for a Commercial Batch of an Acid Dye

| Peak No. | Retention Time (min) | Peak Area | Area % | Possible Identification |

| 1 | 5.2 | 15,000 | 0.5 | Early eluting impurity (e.g., starting material) |

| 2 | 15.8 | 2,850,000 | 95.0 | Main Dye Component |

| 3 | 17.1 | 75,000 | 2.5 | Isomer 1 |

| 4 | 18.5 | 60,000 | 2.0 | By-product |

Note: This table is for illustrative purposes only, as specific quantitative data for commercial this compound is not publicly available.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of a commercial dye.

Caption: Workflow for the Purity Analysis of Commercial Dyes.

Conclusion

The purity analysis of commercial this compound is essential for ensuring its quality and suitability for research and development applications. While specific quantitative data for this dye is not widely published, a combination of HPLC-DAD for separation and quantification of organic impurities, and UV-Visible spectrophotometry for a rapid estimation of dye content, provides a robust analytical approach. The methodologies and workflows presented in this guide, based on established practices for acid dyes, offer a framework for the comprehensive purity assessment of commercial this compound. It is recommended to validate these methods for the specific commercial product being analyzed to ensure accurate and reliable results.

References

An In-depth Technical Guide to the Trisazo Structure of Acid Black 94

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Black 94 is a notable member of the trisazo class of dyes, characterized by the presence of three azo (-N=N-) chromophores. This structural complexity imparts a deep black color with a blue hue, making it a valuable colorant in various industrial applications.[1] Its high water solubility, a consequence of multiple sulfonic acid groups, also makes it a subject of significant interest in environmental and analytical chemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Acid Black 94.

Chemical and Physical Properties

Acid Black 94 is a complex organic salt with the molecular formula C₄₁H₂₉N₈Na₃O₁₁S₃.[1][2] Its chemical structure is characterized by a central naphthalene disulfonic acid core linked to three distinct aromatic moieties through azo bridges. The presence of multiple sulfonate groups renders the dye highly soluble in water.[3]

Table 1: Chemical and Physical Properties of Acid Black 94

| Property | Value | Reference |

| C.I. Name | Acid Black 94 | [1][3] |

| C.I. Number | 30336 | [1][3] |

| CAS Number | 6358-80-1 | [1][2][3] |

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2] |

| Molecular Weight | 974.88 g/mol | [1][2] |

| Class | Trisazo | [1][3] |

| Appearance | Blu-ray black powder | [1] |

| Solubility | Soluble in water (general range for ionic azo dyes: 100 mg/L to 80,000 mg/L) | [3] |

Synthesis of Acid Black 94

The synthesis of Acid Black 94 is a multi-step process involving a series of diazotization and coupling reactions, a common method for producing azo dyes.[1] The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of a trisazo dye like Acid Black 94, based on established manufacturing methods.[1]

Materials:

-

4-(4-Aminophenyl)benzenamine

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

2-Aminobenzenesulfonic acid

-

3-(O-toluidino)phenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

-

First Diazotization and Coupling:

-

A solution of 4-(4-Aminophenyl)benzenamine is prepared in an acidic medium (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite is slowly added to the cooled amine solution to form the tetraazonium salt.

-

This tetraazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.

-

-

Second Diazotization and Coupling:

-

2-Aminobenzenesulfonic acid is diazotized in a similar manner using sodium nitrite and hydrochloric acid at low temperatures.

-

The resulting diazonium salt is then coupled with the product from the first coupling step under alkaline conditions.

-

-

Third Coupling:

-

The product from the second coupling step is then reacted with 3-(O-toluidino)phenol under alkaline conditions to form the final trisazo dye, Acid Black 94.

-

-

Isolation and Purification:

-

The dye is precipitated from the reaction mixture, filtered, and washed.

-

Drying of the final product yields Acid Black 94 as a powder.

-

Analytical Characterization

The complex structure of Acid Black 94 necessitates the use of various analytical techniques for its characterization and quality control. These methods are crucial for identifying the main components, isomers, and impurities.[3]

Spectroscopic Analysis

Table 2: Representative Spectroscopic Data for Acid Black Dyes

| Technique | Parameter | Typical Value | Reference |

| UV-Vis Spectroscopy | λmax (Visible) | ~570 - 620 nm | [4] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of complex dye mixtures.[3] Reversed-phase HPLC is commonly employed for the analysis of acid dyes.

Experimental Protocol for HPLC Analysis

The following is a general protocol for the HPLC analysis of acid dyes, which can be adapted for Acid Black 94.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

General Procedure:

-

Sample Preparation: A stock solution of Acid Black 94 is prepared in a suitable solvent (e.g., water/methanol mixture). This is then diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions: The column is equilibrated with the initial mobile phase composition. A specific volume of the sample is injected, and the gradient is run to separate the components.

-

Detection: The eluting components are monitored at one or more wavelengths in the visible range, corresponding to the absorption maximum of the dye.

Visualizations

Synthesis Pathway of Acid Black 94

Caption: Synthesis pathway of Acid Black 94.

Analytical Workflow for Acid Black 94

Caption: Analytical workflow for Acid Black 94.

References

Physical and chemical properties of Amido Black 10B

For Researchers, Scientists, and Drug Development Professionals

Amido Black 10B, also known as Naphthol Blue Black, is a potent diazo dye extensively utilized in biochemical and molecular biology laboratories. Its primary application lies in the sensitive staining of proteins on various matrices such as polyacrylamide gels, agarose gels, and nitrocellulose membranes, making it an invaluable tool for techniques like Western blotting. This technical guide provides an in-depth overview of the physical and chemical properties of Amido Black 10B, along with detailed experimental protocols for its common applications.

Core Physical and Chemical Properties

Amido Black 10B is a synthetic dye characterized by its deep blue-black color. Its ability to bind to the peptide bonds of proteins forms the basis of its utility as a total protein stain.

| Property | Value | References |

| Synonyms | Naphthol Blue Black, Acid Black 1, Amido Schwarz, Buffalo Black NBR | |

| IUPAC Name | disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate | [1] |

| CAS Number | 1064-48-8 | |

| Molecular Formula | C22H14N6Na2O9S2 | |

| Molecular Weight | 616.49 g/mol | |

| Appearance | Dark brown to black powder | [2] |

| Melting Point | >300 °C |

Solubility and Spectral Properties

The solubility and spectral characteristics of Amido Black 10B are critical for its application in staining solutions and subsequent quantification.

| Property | Value | References |

| Solubility in Water | 10 mg/mL at 25°C | |

| Solubility in Ethanol | Soluble | |

| Solubility in DMSO | Soluble | |

| Absorption Maximum (λmax) | 617 - 620 nm in water | [3][4] |

| Specific Absorbance (E 1%/1cm) | ≥450 at λmax | [2] |

Note on Specific Absorbance: The specific absorbance (E 1%/1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette. This value can be used to estimate the concentration of the dye solution.

Experimental Protocols

Detailed methodologies for the application of Amido Black 10B in common laboratory procedures are provided below.

Protein Staining on Western Blot Membranes

This protocol outlines the steps for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

-

Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.

-

Destaining Solution: 90% (v/v) methanol and 2% (v/v) glacial acetic acid.

-

Transferred membrane (Nitrocellulose or PVDF)

-

Orbital shaker

-

Trays for staining and destaining

Procedure:

-

Following protein transfer, wash the membrane briefly with deionized water.

-

Immerse the membrane in the Amido Black Staining Solution and incubate for 2-5 minutes at room temperature with gentle agitation.

-

Remove the staining solution. The staining solution can often be reused.

-

Wash the membrane with Destaining Solution for 3-5 minutes with gentle agitation.

-

Repeat the destaining step with fresh Destaining Solution until the protein bands are clearly visible against a faint background.

-

Stop the destaining process by washing the membrane with deionized water.

-

The stained membrane can be air-dried and imaged.

Protein Staining in Polyacrylamide Gels (SDS-PAGE)

This protocol is suitable for visualizing protein bands after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

-

Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) methanol and 10% (v/v) glacial acetic acid.

-

Destaining Solution: 50% (v/v) methanol and 7% (v/v) glacial acetic acid.

-

Polyacrylamide gel post-electrophoresis

-

Orbital shaker

-

Trays for staining and destaining

Procedure:

-

After electrophoresis, carefully remove the gel from the cassette and place it in a clean tray.

-

Rinse the gel with deionized water to remove any residual electrophoresis buffer.

-

Immerse the gel in the Amido Black Staining Solution and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Remove the staining solution.

-

Add Destaining Solution and incubate for 30 minutes with gentle agitation.

-

Replace the Destaining Solution with a fresh aliquot and continue to destain until the protein bands are well-defined against a clear background. This may require several changes of the destaining solution.

-

Once destaining is complete, the gel can be stored in deionized water and imaged.

Visualizations

General Workflow for Protein Staining

The following diagram illustrates the fundamental steps involved in a typical protein staining experiment using Amido Black 10B.

References

- 1. Amido Black 10B, Fisher BioReagents 10 g | Buy Online | Fisher Scientific [fishersci.com]

- 2. Amido Black 10B 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1064-48-8 CAS | AMIDO BLACK 10B | Redox Indicators | Article No. 01010 [lobachemie.com]

- 4. Amido Black 10B, Electrophoresis Reagent 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Naphthol Blue Black Staining for Polyacrylamide Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Blue Black, also known as Amido Black 10B, is an acidic dye commonly employed for the staining of proteins in polyacrylamide and agarose gels.[1][2][3] It serves as a versatile and cost-effective method for protein visualization following electrophoretic separation. The staining mechanism relies on the binding of the negatively charged dye molecules to positively charged amino acid residues in proteins, resulting in the formation of a blue-black protein-dye complex. While its detection sensitivity is approximately 20% that of Coomassie Brilliant Blue R, it remains a widely used technique for routine protein analysis.[1][2][3]

Principle of the Method

The Naphthol Blue Black staining procedure involves three primary stages: fixation, staining, and destaining. Fixation is a recommended step to precipitate and immobilize the proteins within the gel matrix, preventing their diffusion.[1] The subsequent staining step involves immersing the gel in a Naphthol Blue Black solution, allowing the dye to bind to the proteins. Finally, a destaining step is performed to remove the excess, unbound dye from the gel, thereby increasing the contrast and visibility of the protein bands.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Naphthol Blue Black staining protocol for polyacrylamide gels.

| Parameter | Value | Notes |

| Staining Solution | ||

| Naphthol Blue Black Concentration | 0.1% (w/v) | Prepare in 7% (v/v) acetic acid.[1][2][3][4] |

| Solvent | 7% (v/v) Acetic Acid | - |

| Staining Step | ||

| Incubation Time | At least 2 hours | Can be performed at room temperature.[1][2][3][4] |

| Destaining Solution | ||

| Composition | 7% (v/v) Acetic Acid | - |

| Destaining Step | ||

| Incubation Time | Overnight | For polyacrylamide gels, at room temperature.[4] |

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for staining proteins in polyacrylamide gels using Naphthol Blue Black.

Materials:

-

Naphthol Blue Black powder (C.I. 20470)

-

Glacial Acetic Acid

-

Methanol (optional, for fixation)

-

Deionized Water

-

Staining trays

-

Orbital shaker

Solution Preparation:

-

Fixing Solution (Optional but Recommended): 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution (0.1% Naphthol Blue Black): Dissolve 0.1 g of Naphthol Blue Black powder in 100 mL of 7% (v/v) acetic acid. It is advisable to filter the solution to remove any particulate matter.[4]

-

Destaining Solution: 7% (v/v) Acetic Acid in deionized water.

Procedure:

-

Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.

-

Washing (Optional): Briefly rinse the gel with deionized water to remove any residual electrophoresis buffer.

-

Fixation (Recommended): Place the gel in a staining tray and add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step helps to precipitate the proteins within the gel, preventing band diffusion.

-

Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is fully immersed. Incubate for at least 2 hours at room temperature with gentle agitation on an orbital shaker.[1][4]

-

Destaining: Pour off the Staining Solution. Add Destaining Solution to the tray, again ensuring the gel is completely covered. Place the tray on an orbital shaker. For polyacrylamide gels, destaining is typically performed overnight at room temperature.[4] The destaining solution may need to be changed 2-3 times to ensure a clear background and sharp protein bands.

-

Visualization and Storage: Once the background of the gel is clear and the protein bands are distinctly visible, the gel can be imaged. For long-term storage, the gel can be kept in the final destaining solution or in deionized water at 4°C.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: C.I. Acid Black 94 as a Counterstain in Histological Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Black 94, also known by synonyms such as Naphthol Blue Black and Amido Black 10B, is a diazo dye with a strong affinity for proteins.[1][2][3] While extensively utilized for staining proteins on electrophoresis gels and nitrocellulose membranes, its application as a routine counterstain in histological analysis is not well-documented in mainstream literature.[4][5] These application notes provide an overview of its potential use as a counterstain, collate available data on its properties, and offer a generalized protocol based on established histological principles.

Principle of Counterstaining

In histological staining, a counterstain is applied after a primary stain to provide contrasting color to cellular components that are not targeted by the primary stain.[6] This enhances the overall visualization of the tissue architecture and allows for better differentiation of cellular structures. Acid dyes, like this compound, are anionic and bind to cationic components in tissues, primarily proteins in the cytoplasm and extracellular matrix.[7][8]

Properties of this compound

A summary of the key properties of this compound relevant to histological applications is presented in the table below.

| Property | Value/Description | Reference(s) |

| C.I. Number | 30336 | [9] |

| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [9] |

| Molecular Weight | 974.88 g/mol | [9] |

| Color | Blue-black powder | [1] |

| Solubility | Readily soluble in water | [1] |

Hypothetical Application as a Counterstain

Given its protein-staining capabilities, this compound could theoretically serve as a counterstain to nuclear stains like Hematoxylin or Neutral Red. It would be expected to stain the cytoplasm and extracellular matrix in shades of blue or black, providing a stark contrast to the red or purple nuclei. This could be particularly useful in visualizing the cellular morphology and the distribution of proteinaceous components within a tissue section.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific tissue types and primary stains.

Preparation of this compound Staining Solution

| Reagent | Quantity |

| This compound powder | 0.1 - 1.0 g |

| Glacial Acetic Acid | 1.0 mL |

| Distilled Water | 100 mL |

Procedure:

-

Dissolve the desired amount of this compound powder in distilled water.

-

Add glacial acetic acid to the solution. The acidic pH enhances the staining of cytoplasmic proteins.

-

Mix thoroughly until the dye is completely dissolved.

-

Filter the solution before use to remove any undissolved particles.

Staining Protocol for Paraffin-Embedded Sections

This protocol assumes the tissue sections have already been deparaffinized and rehydrated.

| Step | Reagent | Incubation Time |

| 1. Primary Staining | e.g., Hematoxylin | As per standard protocol |

| 2. Rinsing | Running tap water | 5 minutes |

| 3. Differentiation (if necessary) | e.g., 1% Acid Alcohol | Brief immersion |

| 4. Bluing (if using Hematoxylin) | e.g., Scott's Tap Water Substitute | 1-2 minutes |

| 5. Rinsing | Distilled water | 2 minutes |

| 6. Counterstaining | This compound Solution | 1-5 minutes |

| 7. Rinsing | Distilled water | Brief rinse |

| 8. Dehydration | Graded alcohols (70%, 95%, 100%) | 1-2 minutes each |

| 9. Clearing | Xylene or xylene substitute | 2 changes, 2 minutes each |

| 10. Mounting | Mounting medium and coverslip | - |

Visualizations

Experimental Workflow for Histological Staining

The following diagram illustrates a general workflow for a typical histological staining procedure incorporating a counterstain.

Caption: General workflow for histological staining with a counterstain.

Troubleshooting

Common issues in staining procedures can include under- or over-staining, non-specific staining, and precipitate formation.

| Problem | Possible Cause | Suggested Solution | Reference(s) |

| Weak or No Counterstaining | Staining time too short; Staining solution too dilute. | Increase incubation time in this compound solution; Prepare a more concentrated staining solution. | [10] |

| Over-staining | Staining time too long; Staining solution too concentrated. | Decrease incubation time; Dilute the staining solution. | [10] |

| Non-specific Background Staining | Inadequate rinsing after primary stain; Protein aggregates in the staining solution. | Ensure thorough rinsing before counterstaining; Filter the this compound solution before use. | |

| Precipitate on Tissue Section | Dye solution is old or contaminated. | Prepare fresh staining solution; Filter the solution immediately before use. |

Conclusion

While this compound is not a conventional counterstain in histology, its strong protein-binding properties suggest its potential for this application. The provided hypothetical protocols and troubleshooting guide offer a starting point for researchers interested in exploring its use. Optimization of staining concentration, incubation time, and pH will be crucial for achieving desired results in specific histological analyses. Further research is needed to validate its efficacy and establish standardized protocols for its use as a histological counterstain.

References

- 1. stainsfile.com [stainsfile.com]

- 2. biognost.com [biognost.com]

- 3. Amido black 10B - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 8. columbia.edu [columbia.edu]

- 9. This compound | C41H29N8Na3O11S3 | CID 135853649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.cap.org [documents.cap.org]

Protocol for Staining Blood-Contaminated Latent Prints: A Detailed Guide to Using Amido Black (Acid Black 1)

Introduction

Developing latent fingerprints contaminated with blood is a critical task in forensic investigations. The proteins present in blood offer a target for specific staining dyes, enhancing the visibility of ridge details that might otherwise be faint or invisible. While the query specified "Acid Black 94," a thorough review of forensic science literature indicates that the standard and widely documented reagent for this application is Amido Black , also known as Acid Black 1 or Naphthol Blue Black .[1][2][3] Acid Black 94 is a chemically distinct dye, and no established protocols for its use in latent print development were identified in the course of this review.[4][5] This document provides a comprehensive protocol for the use of Amido Black in staining blood-contaminated latent prints on both porous and non-porous surfaces.

Amido Black is a protein-sensitive dye that stains the protein components of blood, resulting in a dark blue to black appearance of the print.[1][2][3] The successful application of Amido Black requires a multi-step process involving fixation of the blood proteins, staining, and subsequent rinsing to remove excess dye and enhance contrast.

Principle of the Method

The primary mechanism of Amido Black is its ability to bind to proteins present in blood. The staining process is a non-covalent interaction between the dye molecules and the proteinaceous material in the blood residue. To prevent the diffusion of the bloodstain and loss of ridge detail during the staining process, a fixative is typically applied first.[2] This fixative, often a solution of 5-sulfosalicylic acid, denatures and precipitates the proteins, rendering them insoluble.[2] Following fixation, the Amido Black solution is applied, staining the fixed blood proteins. A series of rinses then removes the excess dye from the background, maximizing the contrast of the developed print.

Experimental Protocols

Reagent Preparation

The following are common formulations for Amido Black staining solutions and associated reagents. It is recommended to prepare solutions in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Table 1: Reagent Formulations

| Reagent | Formulation |

| Blood Fixative Solution | 2% w/v 5-Sulfosalicylic Acid in distilled water (20g of 5-sulfosalicylic acid in 1 L of distilled water).[6] |

| Amido Black Staining Solution (Methanol-based) | - Amido Black (Naphthol Blue Black): 2 g - Glacial Acetic Acid: 100 mL - Methanol: 900 mL |

| Amido Black Staining Solution (Water-based) | - Amido Black (Naphthol Blue Black): 2 g - Citric Acid: 20 g - Distilled Water: 1 L[6] |

| Rinse Solution (for Methanol-based stain) | - Glacial Acetic Acid: 100 mL - Methanol: 900 mL |

| Final Rinse Solution | Distilled Water |

Staining Procedure

The following protocol outlines the steps for staining blood-contaminated latent prints. The choice between methanol-based and water-based Amido Black formulations may depend on the substrate. The water-based formula is often recommended for painted surfaces.[1]

-

Initial Examination and Photography: Before any chemical treatment, visually examine and photograph the evidence in its original state. Use oblique lighting to highlight any faint ridge patterns.[7]

-

Fixation:

-

Immerse the item in the Blood Fixative Solution for approximately five to six minutes. For heavy blood deposits, a longer fixation time may be necessary.[6]

-

Alternatively, the fixative can be applied using a wash bottle, allowing the solution to flow over the print.

-

-

Staining:

-

Rinsing:

-

If using the methanol-based stain, immerse the item in the Rinse Solution until the excess dye is removed from the background and the print has good contrast.

-

For the water-based stain, immerse the item in a tray of distilled water and gently agitate until the background is clear.[6]

-

-

Final Rinse:

-

Perform a final rinse with distilled water to remove any remaining rinse solution.[8]

-

-

Drying:

-

Photography:

-

Photograph the developed prints with a scale for documentation.

-

Experimental Workflow

Data Presentation

Table 2: Staining Protocol Timings

| Step | Duration | Notes |

| Fixation | 5 - 6 minutes | Longer times may be required for heavy blood deposits.[6] |

| Staining | 3 - 4 minutes | Immerse or apply solution to cover the print.[6] |

| Rinsing | Variable | Rinse until excess dye is removed from the background. |

| Drying | Variable | Allow to air dry completely. |

Mechanism of Action